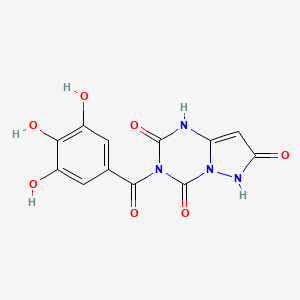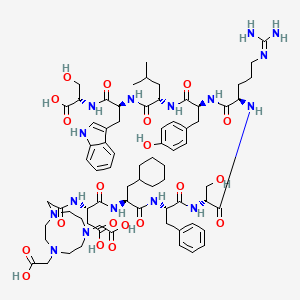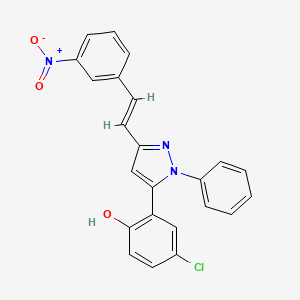
Egfr-IN-79
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-79 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound exhibits significant antitumor activity through mechanisms such as ROS-independent apoptosis and EGFR/AKT/mTOR-mediated autophagy . It has shown effectiveness in inducing cell death in both proliferating and quiescent zones of EJ28 spheroids and demonstrates a favorable safety profile in zebrafish-based models .
Preparation Methods
The preparation of Egfr-IN-79 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Egfr-IN-79 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Egfr-IN-79 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology and medicine, this compound is utilized in cancer research, particularly in the study of non-small cell lung cancer (NSCLC) and other EGFR-related cancers. It is also used in the development of new therapeutic strategies and drug formulations .
Mechanism of Action
The mechanism of action of Egfr-IN-79 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the AKT/mTOR pathway, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and autophagy in cancer cells, leading to their death .
Comparison with Similar Compounds
Egfr-IN-79 is compared with other similar compounds, such as erlotinib, gefitinib, and osimertinib. These compounds also target the EGFR tyrosine kinase but differ in their potency, selectivity, and resistance profiles. This compound is unique in its ability to induce ROS-independent apoptosis and its effectiveness in both proliferating and quiescent cancer cells . Similar compounds include:
- Erlotinib
- Gefitinib
- Osimertinib
Properties
Molecular Formula |
C23H16ClN3O3 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
4-chloro-2-[5-[(E)-2-(3-nitrophenyl)ethenyl]-2-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H16ClN3O3/c24-17-10-12-23(28)21(14-17)22-15-18(25-26(22)19-6-2-1-3-7-19)11-9-16-5-4-8-20(13-16)27(29)30/h1-15,28H/b11-9+ |
InChI Key |
UJJZXPWQJRLHCP-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


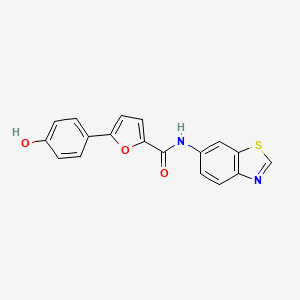
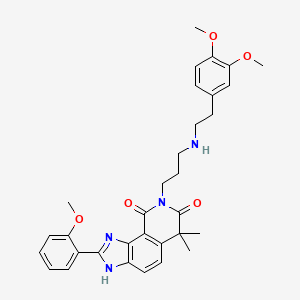

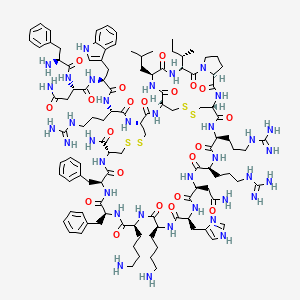
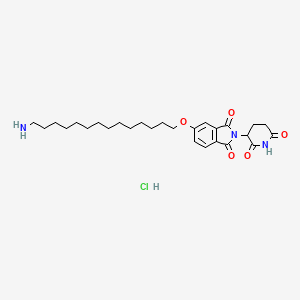
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)

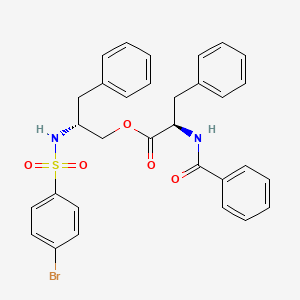

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
